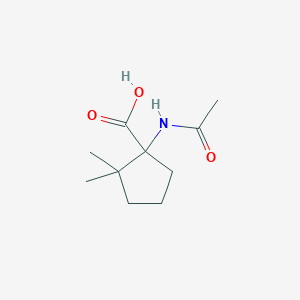
(4S)-4-(Acetylthio)-L-proline methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-4-(Acetylthio)-L-proline methyl ester is a chemical compound that belongs to the class of esters It is derived from L-proline, an amino acid, and features an acetylthio group attached to the fourth carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(Acetylthio)-L-proline methyl ester typically involves the esterification of L-proline with an acetylthio group. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and is suitable for substrates that are sensitive to acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes often use similar catalysts and conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.
化学反応の分析
Types of Reactions
(4S)-4-(Acetylthio)-L-proline methyl ester can undergo various chemical reactions, including:
Aminolysis: Reaction with amines to form amides.
Transesterification: Exchange of the ester group with another alcohol under acidic or basic conditions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Aminolysis: Ammonia or primary/secondary amines.
Transesterification: Alcohols and catalysts such as sulfuric acid or sodium methoxide.
Major Products
Hydrolysis: L-proline and acetic acid.
Aminolysis: L-proline amides.
Transesterification: New esters with different alcohol groups.
科学的研究の応用
(4S)-4-(Acetylthio)-L-proline methyl ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of proline-based drugs and inhibitors.
Biological Studies: Investigated for its role in enzyme inhibition and protein modification.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4S)-4-(Acetylthio)-L-proline methyl ester involves its interaction with biological molecules. The acetylthio group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . This interaction can affect various molecular pathways, making the compound useful in studying enzyme functions and developing inhibitors.
類似化合物との比較
Similar Compounds
L-proline methyl ester: Lacks the acetylthio group, making it less reactive in certain chemical reactions.
Acetylthioacetic acid: Contains an acetylthio group but lacks the proline structure.
Thiolactones: Cyclic compounds with a sulfur atom, similar in reactivity but different in structure.
Uniqueness
(4S)-4-(Acetylthio)-L-proline methyl ester is unique due to its combination of an acetylthio group and a proline backbone. This structure provides specific reactivity and biological activity that is not found in other similar compounds. Its ability to form covalent bonds with proteins and enzymes makes it valuable in medicinal chemistry and biological research.
特性
CAS番号 |
220060-18-4 |
|---|---|
分子式 |
C8H13NO3S |
分子量 |
203.26 g/mol |
IUPAC名 |
methyl (2S,4S)-4-acetylsulfanylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H13NO3S/c1-5(10)13-6-3-7(9-4-6)8(11)12-2/h6-7,9H,3-4H2,1-2H3/t6-,7-/m0/s1 |
InChIキー |
BZLJFUYETXQQNW-BQBZGAKWSA-N |
異性体SMILES |
CC(=O)S[C@H]1C[C@H](NC1)C(=O)OC |
正規SMILES |
CC(=O)SC1CC(NC1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


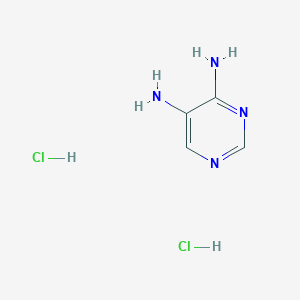
![Methyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate](/img/structure/B13501240.png)

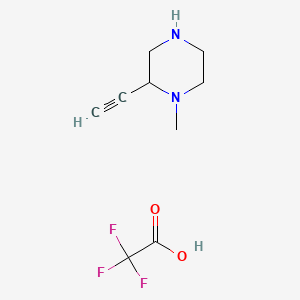
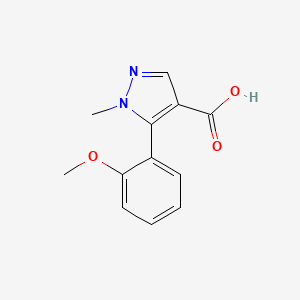
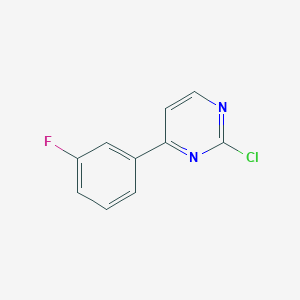
![4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13501276.png)
![7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B13501281.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid](/img/structure/B13501283.png)
![1-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13501287.png)
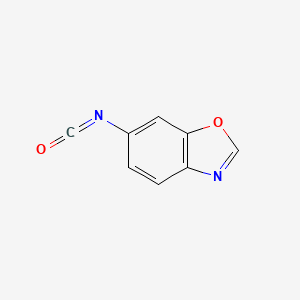
![tert-butyl N-[4-(2-hydroxypropan-2-yl)cyclohexyl]carbamate](/img/structure/B13501315.png)
